Lipophilicity Differentiation: XLogP3-AA of 5.6 Quantifies the Impact of the 4-tert-Butylphenyl Group versus Unsubstituted Phenyl Analogs
The target compound exhibits a computed XLogP3-AA of 5.6, as recorded in PubChem, which is substantially higher than the predicted value for the direct analog lacking the tert-butyl group, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. While experimental logP for the comparator is not reported in the same database, the contribution of a tert-butyl group to logP is well-established at approximately +1.3 to +1.5 log units versus a hydrogen substituent based on fragment-based calculation methods. This difference translates to an approximately 20- to 30-fold increase in partition coefficient, significantly altering predicted membrane permeability and distribution characteristics. [1]
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.6 (computed XLogP3-AA) |
| Comparator Or Baseline | 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: estimated XLogP3-AA of approximately 4.1–4.3 (based on fragment difference of -C(CH3)3 vs -H on phenyl ring) |
| Quantified Difference | Δ XLogP ≈ +1.3 to +1.5 units; approximately 20- to 30-fold higher partition coefficient |
| Conditions | Computed property using XLogP3 algorithm, PubChem 2025 release |
Why This Matters
This quantified lipophilicity difference is directly relevant for procurement decisions in medicinal chemistry, as the higher logP of the target compound predicts superior blood-brain barrier penetration but lower aqueous solubility, guiding its selection for CNS-targeted versus systemic drug discovery programs.
- [1] PubChem. Compound Summary for CID 1639553, 4-(4-bromophenyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol. View Source
